tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate
Description
Properties
IUPAC Name |
tert-butyl 3-(3-morpholin-4-ylpropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)5-7-15-6-4-8-16-9-11-18-12-10-16/h15H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVNZGYYNQJDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Applications
In the field of chemistry, tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate serves as an important intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it versatile in organic synthesis.
Reactions Involving the Compound:
- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution reactions can occur at the ester and amine functional groups, allowing further derivatization.
Biological Research Applications
In biological research, this compound is explored for its potential as a drug delivery agent. The morpholine ring enhances solubility and bioavailability, which are critical factors in the efficacy of therapeutic agents.
Key Findings:
- Neuroprotective Effects: In vitro studies have shown that morpholine derivatives exhibit protective effects against neurodegenerative agents, suggesting potential applications in treating conditions like Alzheimer's disease.
- Anticancer Activity: Investigations into morpholine-containing compounds indicate their ability to inhibit cancer cell proliferation, highlighting their role as potential anticancer agents.
Medicinal Applications
The compound is under investigation for its potential use in developing new pharmaceuticals. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Mechanism of Action:
The interaction of this compound with specific molecular targets such as enzymes or receptors can modulate their activity. This interaction may lead to various biological effects depending on the target involved.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, including catalysis and material science.
Case Studies and Research Findings
- In Vitro Studies: Research has demonstrated that derivatives with morpholine exhibit protective effects against neurodegenerative agents.
- Anticancer Research: Studies indicate that morpholine-containing compounds can inhibit cancer cell proliferation.
These findings underscore the diverse applications of this compound in scientific research and industry.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with analogs sharing either the tert-butyl ester group or the morpholinylpropylamino side chain. Key differences in molecular properties and synthetic routes are highlighted.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy to and .
Key Findings:
Ester Group Impact: The tert-butyl ester in the target compound enhances lipophilicity compared to the ethyl ester analog, which may influence membrane permeability in biological systems .
Substituent Effects :
- Replacing morpholine with imidazole (as in the analog from ) reduces molecular weight by ~49 g/mol but introduces an aromatic heterocycle capable of π-π stacking or metal coordination .
- The morpholine group’s oxygen atom enhances solubility in polar solvents compared to imidazole’s nitrogen-dominated polarity .
Synthetic Flexibility: The tert-butyl ester group is commonly introduced via acid-catalyzed esterification (e.g., using tert-butanol and a coupling agent), as seen in analogous syntheses () . Morpholine-containing side chains are typically appended via nucleophilic substitution or reductive amination, as demonstrated in for related compounds .
Research Implications and Limitations
- Synthetic Challenges : The tert-butyl group, while stabilizing the ester, may complicate purification due to its hydrophobicity. highlights the use of chromatography (e.g., TLC) for analogous compounds .
- Data Gaps : Comparative solubility, stability, and bioactivity data are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate is a synthetic compound characterized by its unique structural features, including a tert-butyl group, a morpholine moiety, and an amino propanoate structure. This combination not only enhances its chemical stability but also contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
The molecular formula of this compound is , with a molecular weight of approximately 286.41 g/mol. Its structure allows for significant solubility in organic solvents, which is advantageous for various applications in pharmaceuticals and organic synthesis.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Amino Propanoate Moiety : Reacting 2-methyl-3-aminopropanoic acid with tert-butyl chloroformate in the presence of a base like triethylamine.
- Introduction of the Morpholine Ring : The intermediate product is then reacted with 3-(morpholin-4-yl)propylamine to yield the final compound.
This multi-step synthesis facilitates the exploration of structure-activity relationships crucial for optimizing biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The morpholine ring enhances binding affinity and specificity, while the ester group influences pharmacokinetic properties such as solubility and bioavailability.
Pharmacological Studies
Preliminary studies indicate that compounds containing morpholine structures can exhibit significant pharmacological properties:
- Anticancer Activity : Research has suggested that similar compounds may possess activity against certain cancer cell lines, potentially serving as leads for new cancer therapies .
- Neuroprotective Effects : In vitro studies have shown that morpholine-containing compounds can protect against neurotoxic agents like amyloid beta (Aβ), reducing inflammation and oxidative stress in astrocytes .
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate | Similar ester structure | Lacks morpholine; simpler structure |
| N-Methylmorpholine | Contains morpholine | No ester functionality; used as a solvent |
| Propanamide derivatives | Amine functionality present | Varies in biological activity |
The presence of both the morpholine ring and the tert-butyl ester in this compound enhances its solubility and biological activity compared to simpler analogs.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives with morpholine exhibited protective effects against neurodegenerative agents, highlighting their potential in treating conditions like Alzheimer's disease .
- Anticancer Research : Another investigation into morpholine-containing compounds indicated their ability to inhibit cancer cell proliferation, suggesting their role as potential anticancer agents .
Q & A
Basic: What are the recommended methods for synthesizing tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate with high purity?
Answer:
The synthesis typically involves alkylation or coupling reactions between morpholine derivatives and tert-butyl-protected amines. For example:
- Step 1: React 3-(morpholin-4-yl)propylamine with a tert-butyl ester (e.g., tert-butyl acrylate) under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine linkage .
- Step 2: Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize side products.
- Step 3: Purify via column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product, ensuring >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and morpholine ring protons (δ ~2.4–3.8 ppm) .
- FT-IR: Identify carbonyl stretching (~1720 cm⁻¹ for the ester) and N-H bending (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm error .
Advanced: How does the morpholine ring’s electronic environment influence the compound’s reactivity in nucleophilic reactions?
Answer:
The morpholine ring’s lone pair on the oxygen atom enhances nucleophilicity at the adjacent nitrogen, facilitating reactions with electrophiles (e.g., alkyl halides or carbonyl compounds). However, steric hindrance from the tert-butyl group may reduce reactivity in bulky substrates. Computational studies (DFT) can map electron density distributions to predict regioselectivity .
Advanced: What strategies resolve contradictions in reported solubility data across solvent systems?
Answer:
- Solvent Screening: Test solubility in aprotic solvents (e.g., DMSO, DMF) vs. protic solvents (e.g., MeOH, H₂O) at 25°C and 50°C to account for temperature dependence .
- Hansen Solubility Parameters: Compare HSP values (δD, δP, δH) to identify solvent matches. For example, DMSO (δD=18.4, δP=16.4) may outperform THF (δD=16.8, δP=5.7) due to polar interactions .
Basic: What are critical parameters for optimizing column chromatography purification?
Answer:
- Stationary Phase: Use silica gel (60–200 μm) with 5–10% crosslinking for better resolution.
- Mobile Phase: Start with nonpolar solvents (hexane) and incrementally increase polarity (ethyl acetate or methanol). Monitor via TLC (Rf = 0.3–0.5 ideal) .
- Loading Ratio: Maintain a 1:20–1:50 (sample:silica) ratio to prevent overloading .
Advanced: How to assess the compound’s stability under acidic/basic conditions for long-term storage?
Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 40°C for 1–4 weeks. Monitor degradation via HPLC at 254 nm.
- Mechanistic Insight: The tert-butyl ester is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, generating propanoic acid derivatives. Store at –20°C in inert atmospheres to minimize decomposition .
Advanced: What mechanistic insights explain unexpected byproducts during alkylation with morpholine derivatives?
Answer:
- Competitive Pathways: Over-alkylation can occur if excess alkylating agent is used, leading to tertiary amines or quaternary salts.
- Steric Effects: Bulky tert-butyl groups may redirect reactivity to secondary reaction sites. Use kinetic studies (e.g., time-resolved NMR) to track intermediates .
Basic: What are best practices for handling air- or moisture-sensitive intermediates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
